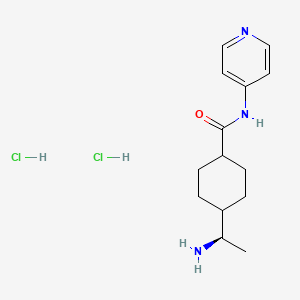
LE 300
Descripción general
Descripción
LE 300 es un potente y selectivo antagonista del receptor de dopamina D1. Se ha demostrado que tiene una alta afinidad por los receptores de dopamina D1 y D5, así como una afinidad moderada por el receptor de serotonina 5-HT2A . Este compuesto se utiliza principalmente en la investigación científica para estudiar los efectos del antagonismo de los receptores de dopamina y serotonina.
Aplicaciones Científicas De Investigación
LE 300 se utiliza ampliamente en la investigación científica debido a su antagonismo selectivo de los receptores de dopamina D1 y los receptores de serotonina 5-HT2A. Algunas aplicaciones clave incluyen:
Neurociencia: Estudiar el papel de los receptores de dopamina y serotonina en varios procesos y trastornos neurológicos.
Farmacología: Investigar los efectos farmacológicos del antagonismo de los receptores y las posibles aplicaciones terapéuticas.
Desarrollo de fármacos: Servir como compuesto principal para el desarrollo de nuevos fármacos dirigidos a los receptores de dopamina y serotonina.
Mecanismo De Acción
LE 300 ejerce sus efectos uniéndose a los receptores de dopamina D1 y D5, así como a los receptores de serotonina 5-HT2A, bloqueando así la acción de los neurotransmisores endógenos. Este antagonismo da como resultado una señalización neuronal alterada y puede modular varias respuestas fisiológicas y conductuales . Los objetivos moleculares y las vías involucradas incluyen la inhibición de las cascadas de señalización mediadas por receptores de dopamina y serotonina .
Análisis Bioquímico
Biochemical Properties
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine plays a crucial role in biochemical reactions as a dopamine receptor antagonist. It interacts primarily with the D1 and D2L dopamine receptors. In radioligand competition experiments, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine demonstrated a high affinity for the D1 receptor with a dissociation constant (K_i) of 1.9 nM, compared to 44.7 nM for the D2L receptor . This selectivity is significant as it allows for targeted modulation of dopamine signaling pathways. The compound also affects intracellular signaling cascades, including cyclic adenosine monophosphate (cAMP) production and calcium ion (Ca2+) levels .
Cellular Effects
The effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine on cellular processes are profound. It influences cell function by modulating dopamine receptor activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In functional assays, the compound was shown to inhibit cAMP production and alter intracellular calcium levels, indicating its role in regulating neurotransmitter release and synaptic plasticity . These effects are critical for understanding the compound’s potential therapeutic applications in neurological disorders.
Molecular Mechanism
At the molecular level, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine exerts its effects through direct binding to dopamine receptors. It acts as an antagonist, blocking the receptor’s ability to interact with dopamine and other agonists. This inhibition leads to a decrease in downstream signaling events, such as cAMP production and calcium ion flux . The compound’s structural elements, which mimic both dopamine and serotonin, enable it to effectively compete with endogenous ligands for receptor binding sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can diminish with prolonged exposure due to potential degradation or metabolic processes. Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in receptor expression and signaling pathways, highlighting the importance of considering temporal dynamics in experimental designs .
Dosage Effects in Animal Models
The effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine vary with dosage in animal models. At low doses, the compound effectively antagonizes dopamine receptors without significant adverse effects. At higher doses, it can induce toxic effects, including alterations in motor function and behavior . These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic processing can influence the compound’s bioavailability and activity, making it essential to understand these pathways for effective therapeutic application.
Transport and Distribution
Within cells and tissues, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as dopamine-rich regions in the brain . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which affect its accumulation and efficacy.
Subcellular Localization
The subcellular localization of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with dopamine receptors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its pharmacological effects.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de LE 300 implica la formación de una estructura de benz[d]indolo[2,3-g]azecina. Los pasos clave incluyen la ciclación de un precursor apropiado para formar el sistema de anillo de indol, seguido de una posterior funcionalización para introducir la porción de azecina . Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
Si bien los métodos de producción industrial detallados para this compound no están ampliamente documentados, la síntesis normalmente sigue rutas similares a las utilizadas en entornos de laboratorio, con procesos de ampliación para acomodar cantidades mayores. Esto puede implicar el uso de reactores de flujo continuo y otros equipos a escala industrial para garantizar una calidad y eficiencia constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
LE 300 se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula de this compound.
Sustitución: Las reacciones de sustitución, en particular las sustituciones nucleofílicas, son comunes en la modificación de this compound.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas y los tioles a menudo se emplean en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con propiedades electrónicas alteradas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound .
Comparación Con Compuestos Similares
Compuestos similares
SCH 23390: Otro antagonista selectivo del receptor de dopamina D1 con propiedades farmacológicas similares.
Haloperidol: Un antagonista del receptor de dopamina utilizado como medicamento antipsicótico.
Clozapina: Un antipsicótico atípico que también se dirige a los receptores de dopamina y serotonina.
Singularidad de LE 300
This compound es único en su alta selectividad y potencia para los receptores de dopamina D1 y los receptores de serotonina 5-HT2A. Esto lo convierte en una herramienta valiosa para aplicaciones de investigación, particularmente en estudios que requieren una modulación precisa de estos sistemas de receptores .
Propiedades
IUPAC Name |
11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWGIGCYIAMFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402244 | |
| Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274694-98-3 | |
| Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


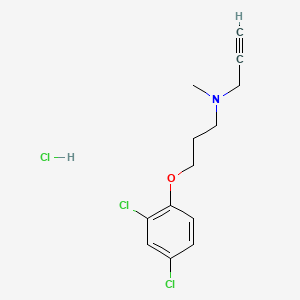
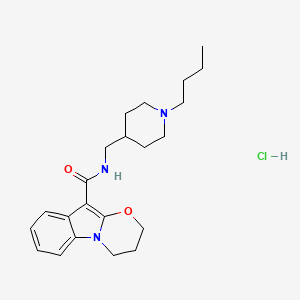
![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline](/img/structure/B1662216.png)
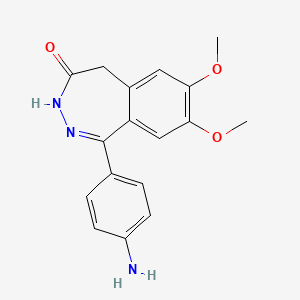
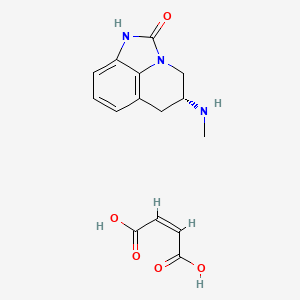
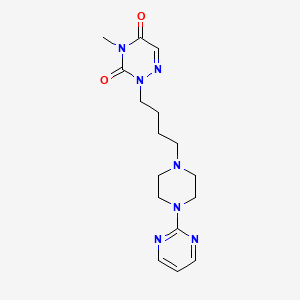
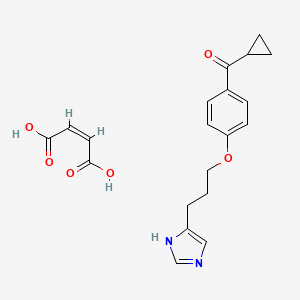
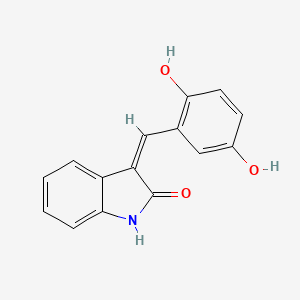
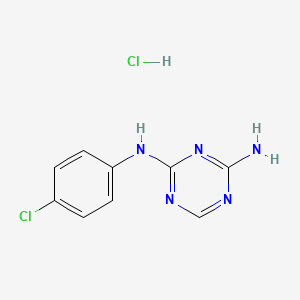

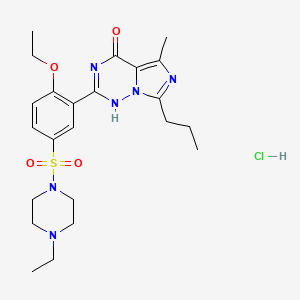
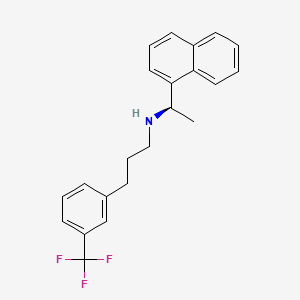
![2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1662235.png)
